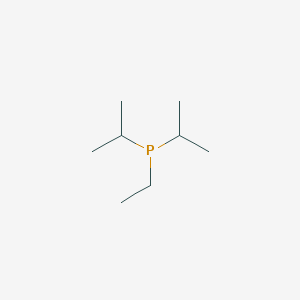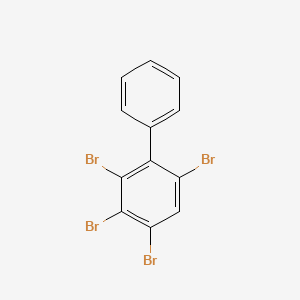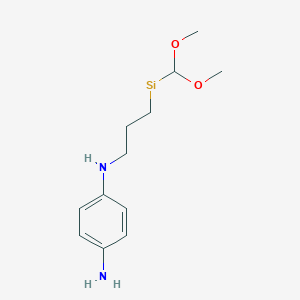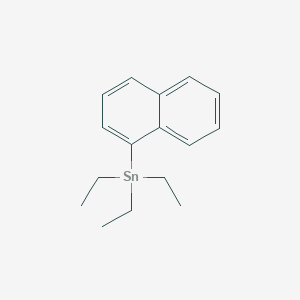
2,9-Dianilino-10-hydroxyanthracene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dianilino-10-hydroxyanthracene-1,4-dione is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, characterized by the presence of two anilino groups and a hydroxyl group. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione typically involves the reaction of anthraquinone derivatives with aniline under specific conditions
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The anilino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthracene core.
Aplicaciones Científicas De Investigación
2,9-Dianilino-10-hydroxyanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of pigments, dyes, and other colorants for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular metabolism.
Molecular Targets and Pathways:
DNA Intercalation: The planar structure of the compound allows it to insert between DNA base pairs, interfering with replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress and metabolic pathways, leading to cellular dysfunction.
Comparación Con Compuestos Similares
1,8-Dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar chemical properties.
2,6-Dibromo-9,10-dicyanoanthracene: A substituted anthracene with different functional groups.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with distinct reactivity.
Uniqueness: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
110988-91-5 |
|---|---|
Fórmula molecular |
C26H18N2O3 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
3-anilino-1,4-dihydroxy-10-phenyliminoanthracen-9-one |
InChI |
InChI=1S/C26H18N2O3/c29-21-15-20(27-16-9-3-1-4-10-16)26(31)23-22(21)25(30)19-14-8-7-13-18(19)24(23)28-17-11-5-2-6-12-17/h1-15,27,29,31H |
Clave InChI |
XRDBPSKZJXYYNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=NC4=CC=CC=C4)C5=CC=CC=C5C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


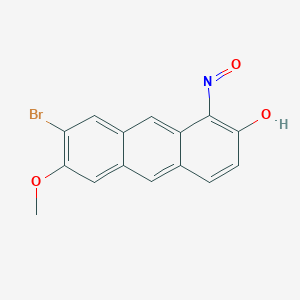
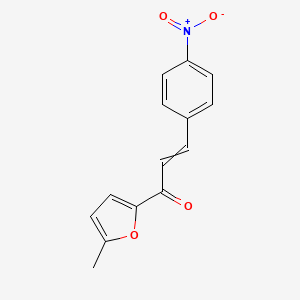
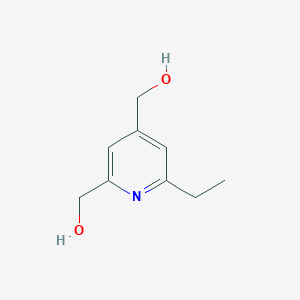

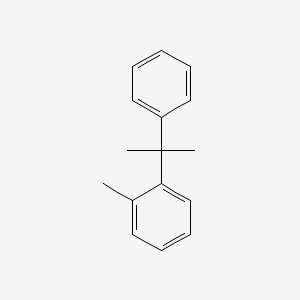
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)

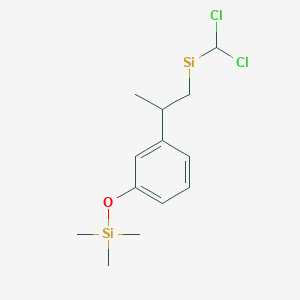
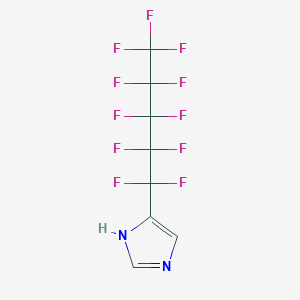
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
